UniPR1447

Eph receptor pharmacology Receptor selectivity Protein-protein interaction

UniPR1447 is a foundational Δ5-cholenoyl-amino acid conjugate scaffold for dual EphA2/EphB2 antagonism (Ki=1.4 μM, 2.6 μM). Unlike ATP-competitive kinase inhibitors, it disrupts ephrin ligand binding. Choose for reproducible SAR studies of Eph-ephrin PPI inhibition without confounding receptor selectivity.

Molecular Formula C36H50N2O4
Molecular Weight 574.8 g/mol
Cat. No. B12372527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUniPR1447
Molecular FormulaC36H50N2O4
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C
InChIInChI=1S/C36H50N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,9,21-22,25-26,28-31,37,39H,8,10-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,25+,26+,28+,29-,30+,31+,35+,36-/m1/s1
InChIKeyDYQSTAGJKVMDAE-LWIYDJPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UniPR1447: Prototypical Dual EphA2/EphB2 Antagonist for Eph-Ephrin Protein-Protein Interaction Studies


UniPR1447 is a prototypical small-molecule antagonist of the EphA2 and EphB2 receptors, belonging to the Δ5-cholenoyl-amino acid conjugate class of Eph-ephrin protein-protein interaction (PPI) inhibitors [1]. It functions as a competitive ligand that disrupts the binding between Eph receptors and their ephrin ligands, with an IC50 of 6.6 μM for EphA2-ephrin-A1 binding and Ki values of 1.4 μM (EphA2) and 2.6 μM (EphB2) [2]. UniPR1447 serves as a foundational tool compound for investigating the molecular determinants of Eph receptor antagonism and for the rational design of selective EphA2 inhibitors [3].

Why UniPR1447 Cannot Be Substituted by Other EphA2 Antagonists: Mechanistic and Selectivity Considerations


Eph receptor antagonists cannot be considered interchangeable due to fundamental differences in their mechanisms of action and selectivity profiles. UniPR1447 acts as a protein-protein interaction (PPI) inhibitor that disrupts the binding of ephrin ligands to the extracellular ligand-binding domain of Eph receptors [1]. This mechanism differs from ATP-competitive kinase inhibitors (e.g., dasatinib, ALW-II-49-7) that target the intracellular kinase domain [2]. Furthermore, UniPR1447 displays a distinct dual EphA2/EphB2 antagonism profile (Ki = 1.4 μM and 2.6 μM, respectively) [3], whereas other compounds show varying selectivity patterns: UniPR505 is a more potent EphA2 antagonist (IC50 = 0.95 μM) [4], UniPR1331 is orally bioavailable [5], and lithocholic acid is a weak, non-selective Eph receptor ligand (Ki = 49 μM) [6]. Substitution with an alternative compound without considering these mechanistic and selectivity differences can lead to confounding results in cellular and in vivo studies.

UniPR1447 Evidence-Based Differentiation: Quantitative Comparison with Key EphA2 Antagonists


UniPR1447 Dual EphA2/EphB2 Antagonism Profile vs. Selective EphA2 Antagonist UniPR505

UniPR1447 is a dual antagonist of both EphA2 and EphB2 receptors, with Ki values of 1.4 μM and 2.6 μM, respectively, whereas UniPR505 is a selective EphA2 antagonist with an IC50 of 0.95 μM [1][2]. This dual antagonism profile may be advantageous for studies where simultaneous inhibition of both EphA2 and EphB2 is desired, whereas UniPR505 offers greater potency but lacks EphB2 activity.

Eph receptor pharmacology Receptor selectivity Protein-protein interaction

UniPR1447 PPI Inhibition Mechanism vs. ALW-II-49-7 Kinase Inhibition

UniPR1447 functions as a protein-protein interaction (PPI) inhibitor that competitively displaces ephrin ligands from the extracellular ligand-binding domain of Eph receptors (Ki = 1.4 μM for EphA2) [1]. In contrast, ALW-II-49-7 is an ATP-competitive kinase inhibitor that targets the intracellular kinase domain of EphB2 (EC50 = 40 nM) [2]. This mechanistic distinction is critical as PPI inhibitors block ligand-dependent receptor activation without affecting kinase activity directly, while kinase inhibitors may impact both ligand-dependent and ligand-independent signaling.

Eph receptor signaling Mechanism of action Target engagement

UniPR1447 Improved Potency Over Lithocholic Acid Parent Compound

UniPR1447 demonstrates substantially improved binding affinity for EphA2 compared to its lithocholic acid (LCA) progenitor. UniPR1447 exhibits a Ki of 1.4 μM for EphA2 [1], whereas LCA shows a Ki of approximately 49 μM [2], representing a 35-fold enhancement in potency. This improvement stems from the conjugation of L-homotryptophan to the 3β-hydroxy Δ5-cholenic acid scaffold [3].

Structure-activity relationship EphA2 antagonism Potency enhancement

UniPR1447 Comparable Potency to UniPR1331 with Distinct Structural Features

UniPR1447 and UniPR1331 share similar EphA2 antagonism potency, with Ki values of 1.4 μM for both compounds [1][2]. However, UniPR1447 incorporates an L-β-homotryptophan moiety instead of the L-tryptophan present in UniPR1331 [3]. This structural distinction is exploited in computational studies to explore the conformational free-energy landscape of Eph receptor binding [4].

EphA2 antagonism Structure-activity relationship L-homotryptophan scaffold

UniPR1447 Dual Receptor Antagonism vs. UniPR129 EphA2 Selectivity

UniPR1447 is a dual EphA2/EphB2 antagonist (Ki = 1.4 μM and 2.6 μM, respectively) [1], while UniPR129 is reported as a selective EphA2 antagonist with an IC50 of 945 nM and Ki of 345 nM . The dual activity of UniPR1447 provides a tool for investigating the roles of both receptors simultaneously, whereas UniPR129 offers greater potency and selectivity for EphA2.

Eph receptor selectivity Dual antagonism EphB2 activity

Optimal Research Applications for UniPR1447 Based on Quantitative Evidence


Investigating EphA2/EphB2 Dual Signaling Pathways

UniPR1447 is uniquely suited for studies requiring simultaneous inhibition of both EphA2 and EphB2 receptors. With Ki values of 1.4 μM (EphA2) and 2.6 μM (EphB2) [1], this compound enables researchers to dissect the combined roles of these receptors in tumor angiogenesis, vasculogenic mimicry, and cancer progression without the confounding effects of receptor-selective antagonists.

Structure-Activity Relationship (SAR) Studies in Eph Antagonist Design

As a prototypical L-β-homotryptophan conjugate of 3β-hydroxy Δ5-cholenic acid [2], UniPR1447 serves as a foundational scaffold for SAR investigations aimed at improving EphA2 selectivity. Computational studies have exploited the conformational free-energy surface of UniPR1447 binding to EphA2 and EphB2 to guide the design of next-generation selective antagonists [3].

Mechanistic Studies of Protein-Protein Interaction Inhibition

UniPR1447 is a classic PPI inhibitor that competitively displaces ephrin ligands from the extracellular ligand-binding domain of Eph receptors (IC50 = 6.6 μM for EphA2-ephrin-A1) [4]. It is ideal for investigating ligand-dependent Eph receptor activation mechanisms, distinct from ATP-competitive kinase inhibitors that target intracellular domains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for UniPR1447

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.